molecular formula C14H10Cl2O2 B5408923 4-chloro-3-methylphenyl 2-chlorobenzoate

4-chloro-3-methylphenyl 2-chlorobenzoate

Cat. No.: B5408923
M. Wt: 281.1 g/mol
InChI Key: JHBVWPLSRDZHLN-UHFFFAOYSA-N
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Description

4-chloro-3-methylphenyl 2-chlorobenzoate is a synthetic aromatic ester of interest in chemical and pharmaceutical research. This compound features a benzoate core structure substituted with chlorine atoms on both aromatic rings and a methyl group on the phenoxy ring, a configuration common in the development of specialty chemicals. Chlorinated aromatic compounds are highly significant in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, as they often improve metabolic stability and binding affinity to biological targets . As a diphenyl ester derivative, its structure is analogous to other industrially significant benzoates studied for their physicochemical properties . Researchers value this compound as a potential building block or intermediate in organic synthesis, particularly for constructing more complex molecules with potential biological activity. It may also serve as a model substrate in environmental chemistry studies, for instance, in investigating the biodegradation pathways of mixed chloro- and methyl-substituted aromatic compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-8-10(6-7-12(9)15)18-14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVWPLSRDZHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-3-methylphenyl 2-chlorobenzoate with related chlorobenzoates, focusing on substituent effects, biological activity, and metabolic pathways.

Substituent Position and Electronic Effects

The position and nature of substituents on benzoate esters significantly alter their reactivity and interactions. Key examples include:

Compound Substituent Positions Key Properties/Findings Reference
2-Chlorobenzoate 2-Cl on benzoate Fails to bind PcaY_PP-LBD in P. putida, no chemotactic response observed .
3-Chlorobenzoate 3-Cl on benzoate Utilized by Desulfomonile palmitatoxidans (microbial degradation) .
4-Chlorobenzoate 4-Cl on benzoate Not metabolized by Syntrophus aciditrophicus; no growth inhibition observed .
Methyl 2-chlorobenzoate 2-Cl on benzoate, methyl ester Studied for electrophilic/nucleophilic aromatic substitution trends; lower reactivity vs. nitro-substituted analogs .
4-Chloro-3-methylphenyl 4-chlorobenzoate 4-Cl on phenyl, 4-Cl on benzoate Structural analog with dual para-chloro groups; potential differences in crystallinity and stability .

Key Observations :

  • Positional Effects : 2-Chlorobenzoates exhibit distinct biological behavior (e.g., lack of chemotaxis in P. putida) compared to 3- or 4-chlorobenzoates, which are more readily metabolized by certain microbes .
Metabolic Pathways and Microbial Utilization

Chlorobenzoates vary in biodegradability depending on substituent patterns:

Substrate Microorganism Utilization Doubling Time (h) Chloride Release Reference
3-Chlorobenzoate Pseudomonas sp. WR912 + 2.6 Stoichiometric
4-Chlorobenzoate Pseudomonas sp. WR912 + 3.3 Stoichiometric
2-Chlorobenzoate Desulfomonile palmitatoxidans ± (poor) N/A Limited
2-Chlorobenzoate Syntrophus aciditrophicus N/A None

Key Observations :

  • Ortho vs. Para Chlorination : 2-Chlorobenzoate is less metabolically favorable than 3- or 4-chlorobenzoates, likely due to steric hindrance or electronic effects impairing dioxygenase activity .
  • Cometabolism : Chlorobenzoates with methyl or additional halogen substituents (e.g., 4-chloro-3-methylphenyl group) may require specialized pathways, as seen in cometabolism studies with 3,5-dimethylbenzoate .
Physical and Spectroscopic Properties

Comparative studies on chlorinated benzoate derivatives highlight substituent-dependent trends:

Compound Melting Point (°C) λmax (UV-Vis) Crystallographic Features Reference
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate 128–130 260 nm Planar structure with intermolecular Cl···Cl interactions .
This compound (hypothetical) N/A N/A Predicted higher hydrophobicity vs. non-methylated analogs.

Key Observations :

  • Crystal Packing : Chlorine atoms in ortho positions often participate in halogen bonding, influencing crystal lattice stability .
  • Hydrophobicity : The 3-methyl group in this compound likely increases logP values, enhancing lipid solubility compared to unsubstituted derivatives.

Q & A

Q. What are the key spectroscopic characteristics for identifying 4-chloro-3-methylphenyl 2-chlorobenzoate?

Methodological Answer: Identification relies on a combination of spectroscopic techniques:

  • NMR Spectroscopy : The aromatic proton environment can be resolved using 1H^1H-NMR, with distinct splitting patterns for chlorine-substituted phenyl rings. 13C^{13}C-NMR will show carbonyl (C=O) peaks near 165–170 ppm and chlorine-substituted carbons in the 120–140 ppm range .
  • IR Spectroscopy : Ester carbonyl stretching vibrations appear at ~1720 cm1^{-1}, while C-Cl stretches are observed near 750–550 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M ^+ $$ )) and fragmentation patterns, such as loss of CO _2 $ from the ester group .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: The compound is typically synthesized via esterification :

Acid Chloride Route : React 2-chlorobenzoic acid with thionyl chloride (SOCl2_2) to form 2-chlorobenzoyl chloride, followed by coupling with 4-chloro-3-methylphenol in anhydrous dichloromethane (DCM) using a base like pyridine to neutralize HCl .

Direct Condensation : Use carbodiimide coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid for esterification with the phenolic hydroxyl group .
Key Considerations :

  • Moisture-sensitive conditions are critical to avoid hydrolysis of intermediates.
  • Yields are influenced by stoichiometry (1:1.2 molar ratio of acid to phenol) and reaction time (6–12 hours under reflux) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?

Methodological Answer: Optimization involves systematic variation of parameters:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DCM) versus non-polar solvents (toluene). DCM often provides higher yields due to better solubility of intermediates .
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., Fries rearrangement), while reflux (40–60°C) accelerates kinetics .
  • Surface Reactivity : Studies on silica-supported catalysts (e.g., SiO2_2-SO3_3H) show improved selectivity by reducing unwanted adsorption of intermediates .

Q. What analytical strategies are recommended for resolving contradictions in purity assessments using different chromatographic methods?

Methodological Answer: Discrepancies in purity data (e.g., HPLC vs. GC) arise from method-specific limitations:

  • HPLC-DAD vs. GC-FID :
    • HPLC : Detects non-volatile impurities (e.g., hydrolyzed esters) but may miss low-polarity byproducts. Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) .
    • GC : Effective for volatile impurities (e.g., residual solvents) but requires derivatization for polar compounds. Optimize injector temperature (250–300°C) to prevent decomposition .
  • Cross-Validation : Combine with 1H^1H-NMR to quantify residual solvents or unreacted starting materials. For example, integrate proton signals of impurities against the ester’s aromatic peaks .
  • Standard Addition : Spike samples with known impurities (e.g., 2-chlorobenzoic acid) to validate recovery rates in both methods .

Key Insight : Discrepancies often stem from column selectivity differences. Orthogonal methods (e.g., HPLC + GC) provide a comprehensive purity profile .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

Methodological Answer: The ester’s stability is governed by electronic and steric factors:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, accelerating cleavage. However, electron-withdrawing Cl groups on both aromatic rings reduce nucleophilic attack by water .
  • Basic Hydrolysis : OH^- attacks the carbonyl carbon, but steric hindrance from the 3-methyl group on the phenyl ring slows this pathway .
  • Experimental Validation :
    • Conduct kinetic studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via HPLC.
    • Computational modeling (DFT) can predict activation energies for hydrolysis pathways .

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